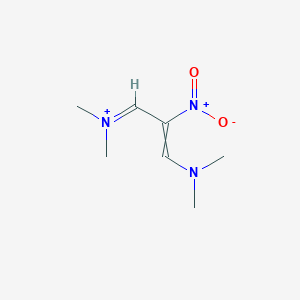![molecular formula C33H47N5O6 B14802214 cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)
cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apicidin is a naturally occurring cyclic tetrapeptide produced by certain strains within the Fusarium genus. It is known for its potent histone deacetylase inhibitory activity, which makes it a promising compound in the field of cancer research and treatment. Apicidin exhibits broad-spectrum antiproliferative activity against various cancer cell lines and has shown potential in treating parasitic infections such as malaria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Apicidin is predominantly isolated from Fusarium semitectum. The biosynthetic pathway responsible for its formation involves a non-ribosomal peptide synthetase (NRPS) gene cluster. Genetic manipulation of Fusarium fujikuroi has led to the discovery of additional apicidins, expanding the family of these compounds .
Industrial Production Methods
Industrial production of apicidin involves optimizing culture conditions and developing effective isolation methods. Techniques such as mass spectrometric screening, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) are employed to obtain highly pure substances .
Analyse Chemischer Reaktionen
Types of Reactions
Apicidin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity and stability .
Common Reagents and Conditions
Common reagents used in the chemical reactions of apicidin include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and solvent systems to ensure the desired modifications .
Major Products Formed
The major products formed from the chemical reactions of apicidin include its analogues such as apicidin F, apicidin J, and apicidin K. These analogues have been identified through genetic manipulation and chemical analysis .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Apicidin exerts its effects by inhibiting histone deacetylases, leading to the hyperacetylation of histone proteins. This hyperacetylation disrupts chromatin structure, resulting in altered gene expression and cell cycle arrest. The compound induces apoptosis in cancer cells through the activation of mitochondrial-dependent caspase cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Apicidin F: A newly identified analogue with antimalarial activity.
Apicidin J and K: Analogues discovered through genetic manipulation of Fusarium fujikuroi.
Uniqueness
Apicidin is unique due to its potent histone deacetylase inhibitory activity and broad-spectrum antiproliferative effects. Its ability to induce apoptosis in cancer cells and inhibit parasitic infections sets it apart from other cyclic tetrapeptides .
Eigenschaften
Molekularformel |
C33H47N5O6 |
|---|---|
Molekulargewicht |
609.8 g/mol |
IUPAC-Name |
3-butan-2-yl-6-(1-methoxyindol-3-yl)-9-(6-oxooctyl)-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C33H47N5O6/c1-5-21(3)28-33(43)37-19-13-12-18-27(37)31(41)34-25(16-9-7-8-14-22(39)6-2)30(40)36-29(32(42)35-28)24-20-38(44-4)26-17-11-10-15-23(24)26/h10-11,15,17,20-21,25,27-29H,5-9,12-14,16,18-19H2,1-4H3,(H,34,41)(H,35,42)(H,36,40) |
InChI-Schlüssel |
XWKJTSOFFKCRMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)C3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


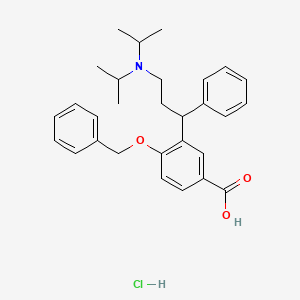
![N-carbamimidoyl-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14802143.png)
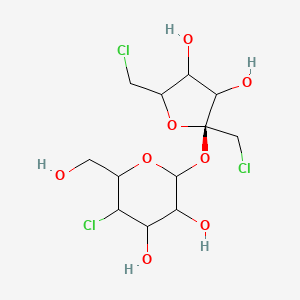
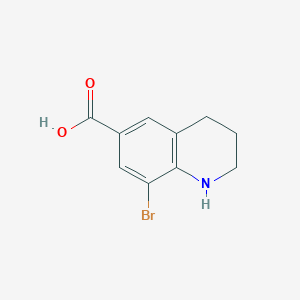
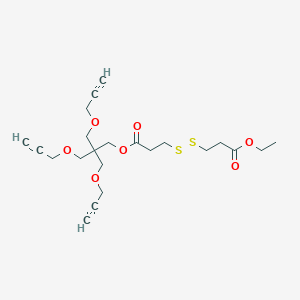
![Piperazine, 1-(4-oxo-4-phenylbutyl)-4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)carbonyl]-](/img/structure/B14802164.png)
![5-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14802168.png)
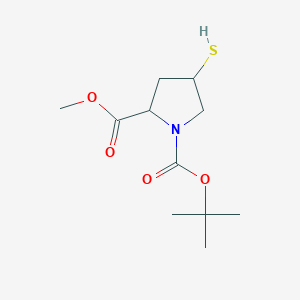
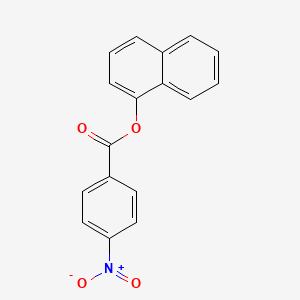
![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802195.png)
![4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1,6,8-triene-11,13-dione](/img/structure/B14802199.png)
![Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)
